(1-Benzyl-pyrrolidin-3-ylmethyl)-cyclopropyl-amine
Overview
Description
(1-Benzyl-pyrrolidin-3-ylmethyl)-cyclopropyl-amine is a chemical compound with a unique structure that combines a benzyl group, a pyrrolidine ring, and a cyclopropyl amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzyl-pyrrolidin-3-ylmethyl)-cyclopropyl-amine typically involves the reaction of benzylamine with pyrrolidine and cyclopropylamine under specific conditions. One common method includes:
Step 1: Reacting benzylamine with pyrrolidine in the presence of a suitable catalyst to form an intermediate.
Step 2: Introducing cyclopropylamine to the intermediate under controlled temperature and pressure conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Purification Steps: Such as distillation or chromatography to isolate the desired compound from by-products.
Chemical Reactions Analysis
Types of Reactions
(1-Benzyl-pyrrolidin-3-ylmethyl)-cyclopropyl-amine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Conversion to secondary or tertiary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(1-Benzyl-pyrrolidin-3-ylmethyl)-cyclopropyl-amine has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1-Benzyl-pyrrolidin-3-ylmethyl)-cyclopropyl-amine exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Binding to Receptors: Interaction with neurotransmitter receptors or enzymes.
Modulation of Pathways: Influencing signaling pathways related to cellular functions.
Enzyme Inhibition: Acting as an inhibitor for certain enzymes involved in metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- (1-Benzyl-pyrrolidin-3-ylmethyl)-methyl-amine
- (1-Benzyl-pyrrolidin-3-ylmethyl)-ethyl-amine
Uniqueness
(1-Benzyl-pyrrolidin-3-ylmethyl)-cyclopropyl-amine stands out due to its cyclopropyl group, which imparts unique steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing novel therapeutic agents.
Properties
IUPAC Name |
N-[(1-benzylpyrrolidin-3-yl)methyl]cyclopropanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c1-2-4-13(5-3-1)11-17-9-8-14(12-17)10-16-15-6-7-15/h1-5,14-16H,6-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMFDRCPVKBNLAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2CCN(C2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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